Home > Products > Screening Compounds P37397 > Linagliptin Impurity
Linagliptin Impurity -

Linagliptin Impurity

Catalog Number: EVT-13999135
CAS Number:
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Linagliptin impurities can be categorized based on their molecular structure and formation pathways. Some notable classes include:

  • Dimeric Impurities: Formed through reactions involving azo catalysts .
  • Aminoacyl and Acetyl Impurities: Resulting from modifications to the amino groups in the linagliptin structure .
  • Hydrolyzed Impurities: Generated through hydrolysis reactions during synthesis .
Synthesis Analysis

Methods

The synthesis of linagliptin typically involves multiple steps, including nucleophilic substitutions and condensation reactions. The initial step often utilizes 8-bromo-7-(2-butynyl)-3-methylxanthine as a starting material, undergoing nucleophilic substitution with 2-chloromethyl-4-methylquinazoline under alkaline conditions to form key intermediates .

Technical Details

  1. Aminolysis: This step involves reacting a precursor compound with ethanolamine, where incomplete aminolysis can lead to various impurities.
  2. Hydrolysis: The use of solvents like tetrahydrofuran can facilitate hydrolysis, further contributing to impurity formation.
  3. Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and identify these impurities during the quality control process .
Molecular Structure Analysis

Structure

The molecular formula for linagliptin impurity varies depending on the specific impurity being analyzed. For example, one impurity has been identified with the molecular formula C30H36N8O4C_{30}H_{36}N_{8}O_{4} and a molecular weight of approximately 572.67 g/mol .

Data

Spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to elucidate the structures of these impurities. For instance, high-resolution mass spectrometry has confirmed specific molecular weights corresponding to different impurities observed during synthesis .

Chemical Reactions Analysis

Reactions

Linagliptin impurities can undergo various chemical reactions that may further alter their structures:

  • Hydrolysis: Leading to the formation of new compounds from existing impurities.
  • Condensation Reactions: Where residual intermediates react with other reactants or solvents, generating additional by-products .

Technical Details

The identification of these reactions often involves chromatographic methods coupled with mass spectrometry to track changes in molecular weight and structure throughout the synthesis process .

Mechanism of Action

Process

Linagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones responsible for insulin secretion. The presence of impurities may influence this mechanism indirectly by affecting drug stability or bioavailability.

Data

Research indicates that while linagliptin itself has a high solubility and low bioavailability, the presence of certain impurities can alter these pharmacokinetic properties, potentially impacting therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Linagliptin is typically characterized as a crystalline solid that ranges in color from white to yellowish. Its solubility in aqueous media is notably high (>1 mg/ml at pH 8), which is significant for its absorption and efficacy in clinical use .

Chemical Properties

The chemical properties of linagliptin impurities vary widely:

  • Molecular Weight Range: Commonly observed weights range from approximately 476 g/mol for simpler impurities up to over 600 g/mol for more complex structures.
  • Stability: Impurities may exhibit different stabilities under varying pH conditions or when exposed to light or heat.
Applications

Scientific Uses

Linagliptin impurities serve several important roles in pharmaceutical research:

Introduction to Linagliptin Impurity Research

Role of Impurities in Pharmaceutical Quality Control

Impurities in linagliptin directly influence critical quality attributes:

  • Efficacy Reduction: Degradants like oxidation products (OX-1–OX-4) exhibit altered DPP-4 binding affinity, diminishing glucose-lowering effects [1].
  • Stability Challenges: Forced degradation studies reveal linagliptin’s susceptibility to acid hydrolysis (>20% degradation) and oxidation (>15%), generating up to nine identified degradants [1] [7].
  • Toxicological Risks: Structural alerts in impurities—such as alkyl halides in process-related Impurity II—indicate potential genotoxicity [8].

Analytical control strategies employ ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MSⁿ) and nuclear magnetic resonance (NMR) to achieve ppm-level detection. For example, a 0.23% "ghost peak" (RRT 1.28) in tablets was traced to a urea derivative formed via acetonitrile-mediated degradation during sample preparation [7]. Such findings necessitate stringent controls in analytical methodologies.

Table 1: Impact of Linagliptin Impurities on Product Quality

Impurity TypeRepresentative ExampleFormation ConditionQuality Impact
Degradation ProductLinagliptin urea (m/z 516.2438)Sonication in ACN-containing diluentAlters bioavailability; potential immunogenicity
Process-RelatedN-Boc impurity (CAS 668273-75-4)Incomplete deprotectionMay inhibit metabolic clearance
DimerAcid degradant AD-2 (C₅₀H₅₆N₁₆O₄)Acidic hydrolysisUnknown toxicity; complicates purification
IsomerS-Isomer (CAS 668270-11-9)Stereochemical contaminationReduced DPP-4 affinity

Regulatory Frameworks for Impurity Profiling (ICH Guidelines)

The International Council for Harmonisation (ICH) mandates impurity control through Q3A(R2), Q3C, and M7 guidelines:

  • Identification Thresholds: Impurities ≥0.10% require identification for linagliptin (maximum daily dose ≤2 g) [6].
  • Qualification Studies: Toxicological data must justify impurities above thresholds (e.g., 0.15% for mutagenic impurities under ICH M7) [5] [6].
  • Residual Solvents: Class 2 solvents (e.g., acetonitrile) are capped at 410 ppm under ICH Q3C [6].

Genotoxic impurities (GTIs) demand specialized controls. For example, Impurity II (alkyl halide) and Impurity I (degradant with N-acylated aminoaryl) in linagliptin require limits at ≤1.5 μg/day due to structural alerts [8]. UHPLC methods validated per ICH Q2(R1) enable monitoring at these levels, with quantification limits of 2–5 ppm [8].

Table 2: ICH Guideline Requirements for Linagliptin Impurities

GuidelineScopeLinagliptin-Specific ThresholdsAnalytical Controls
ICH Q3A(R2)Organic ImpuritiesReporting: 0.05%Identification: 0.10%Qualification: 0.15%LC-PDA-MS; threshold: 0.05%
ICH Q3CResidual SolventsAcetonitrile: 410 ppmMethanol: 3000 ppmGC-FID; headspace sampling
ICH M7Genotoxic Impurities≤1.5 μg/day for mutagenicsUHPLC-MS/MS; LOQ: 2 ppm

Classification of Linagliptin Impurities: Process-Related vs. Degradation Products

Process-Related Impurities

Originating from synthesis, these include:

  • Incomplete Intermediates: Phthaloyl-protected intermediate (Impurity 2, m/z 686.23) from partial aminolysis [2].
  • By-Products: Dimer Impurity 4 forms when linagliptin reacts with intermediate 13 during coupling [2].
  • Stereoisomers: S-Isomer (Impurity 10) arising from chiral inversion during piperidine-amine coupling [5] [8].

Five novel process impurities (0.15–0.5%) were characterized via LC-MS and NMR in recent manufacturing routes [2]. Their control necessitates optimized reaction stoichiometry and purification techniques like organic solvent nanofiltration.

Degradation Products

Formed under stress conditions:

  • Acid-Mediated: Dimer AD-2 (C₅₀H₅₆N₁₆O₄; RRT 1.28) via electrophilic substitution [1].
  • Oxidative: OX-1 (C₂₅H₂₈N₈O₃; m/z 488.54) from quinazoline N-oxidation [1].
  • Solution-Mediated: Urea derivative from HCN/adduct formation in acetonitrile diluents [7].

Forced degradation per ICH Q1A reveals linagliptin’s instability under acid (HCl) and oxidative (H₂O₂) conditions, while remaining stable to base, heat, and light [1].

Properties

Product Name

Linagliptin Impurity

IUPAC Name

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1

InChI Key

CJSMBPROUPCCLX-QGZVFWFLSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.